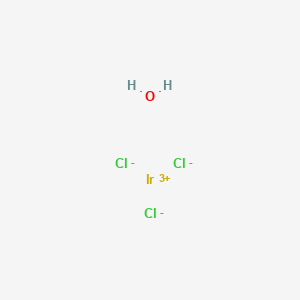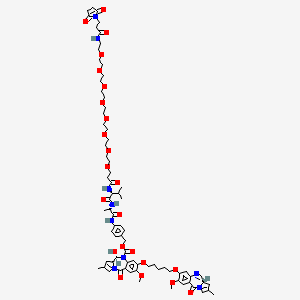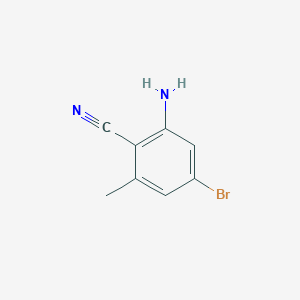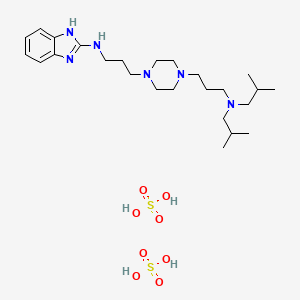![molecular formula C8H16ClNO B3181963 (1R,3S,5S)-3-methoxy-8-azabicyclo[3.2.1]octane hydrochloride CAS No. 1688673-84-8](/img/structure/B3181963.png)
(1R,3S,5S)-3-methoxy-8-azabicyclo[3.2.1]octane hydrochloride
描述
(1R,3S,5S)-3-methoxy-8-azabicyclo[321]octane hydrochloride is a chemical compound that belongs to the class of tropane alkaloids This compound is structurally related to tropane and is known for its biological activity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S,5S)-3-methoxy-8-azabicyclo[3.2.1]octane hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with tropinone, a key intermediate in the synthesis of tropane alkaloids.
Reduction: Tropinone is reduced to tropine using a reducing agent such as sodium borohydride.
Methoxylation: The hydroxyl group of tropine is then methoxylated using methyl iodide in the presence of a base like potassium carbonate.
Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by treating the methoxylated product with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reduction: Large-scale reduction of tropinone to tropine using industrial-grade reducing agents.
Methoxylation in Reactors: Methoxylation is carried out in large reactors with controlled temperature and pressure conditions.
Purification: The product is purified using crystallization or chromatography techniques.
Formation of Hydrochloride Salt: The final product is converted to its hydrochloride salt form and packaged for distribution.
化学反应分析
Types of Reactions
(1R,3S,5S)-3-methoxy-8-azabicyclo[3.2.1]octane hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to its parent tropane structure.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used in substitution reactions.
Major Products
Oxidation Products: N-oxides and other oxidized derivatives.
Reduction Products: Tropane and its derivatives.
Substitution Products: Various substituted tropane derivatives depending on the nucleophile used.
科学研究应用
(1R,3S,5S)-3-methoxy-8-azabicyclo[3.2.1]octane hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating neurological disorders.
Pharmacology: The compound is used to investigate the mechanisms of action of tropane alkaloids.
Biological Studies: It serves as a model compound for studying the biological activity of tropane derivatives.
Industrial Applications: The compound is used in the synthesis of other biologically active molecules.
作用机制
The mechanism of action of (1R,3S,5S)-3-methoxy-8-azabicyclo[3.2.1]octane hydrochloride involves its interaction with neurotransmitter receptors in the brain. It primarily targets the dopamine and serotonin transporters, inhibiting their reuptake and increasing the levels of these neurotransmitters in the synaptic cleft. This leads to enhanced neurotransmission and potential therapeutic effects in neurological disorders.
相似化合物的比较
Similar Compounds
(1R,3S,5S)-3-methyl-8-azabicyclo[3.2.1]octane hydrochloride: Another similar compound with a methyl group instead of a methoxy group.
Uniqueness
(1R,3S,5S)-3-methoxy-8-azabicyclo[3.2.1]octane hydrochloride is unique due to its specific methoxy substitution, which imparts distinct pharmacological properties compared to other tropane derivatives. Its ability to inhibit neurotransmitter reuptake makes it a valuable compound for research in neuropharmacology.
属性
IUPAC Name |
(1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-10-8-4-6-2-3-7(5-8)9-6;/h6-9H,2-5H2,1H3;1H/t6-,7+,8?; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQKVSDUCJVCOI-PAFGHYSMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2CCC(C1)N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1C[C@H]2CC[C@@H](C1)N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1688673-84-8 | |
| Record name | rac-(1R,3R,5S)-3-methoxy-8-azabicyclo[3.2.1]octane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(S)-Methyl 8-(chloromethyl)-4-hydroxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B3181907.png)








![2-[2-(Diphenylphosphino)phenyl]-4-isobutyl-2-oxazoline](/img/structure/B3181956.png)
![3-Methyl-4-oxo-3,4-dihydrobenzo[d][1,2,3]triazine-7-carboxylic acid](/img/structure/B3181962.png)

